molecular formula C8H6N6 B111611 Tetrazolo[1,5-a]quinoxalin-4-amine CAS No. 61148-29-6

Tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B111611
CAS No.: 61148-29-6
M. Wt: 186.17 g/mol
InChI Key: JHENZOJHAIBHFZ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines It is characterized by a fused ring system consisting of a tetrazole ring and a quinoxaline ring

Mechanism of Action

Mode of Action

It has been suggested that it may interact with various biochemical pathways

Biochemical Pathways

Tetrazolo[1,5-a]quinoxalin-4-amine may be involved in various biochemical pathways. For instance, it has been used in the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have been found to have diverse bioactivities, suggesting that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 288-289°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Derivatives of the compound have shown promising activity against various cancer cell lines . This suggests that this compound may have potential therapeutic effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting point . Additionally, the compound’s interaction with other substances in its environment could potentially influence its action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of nitro-substituted triazoles followed by spontaneous cyclization. For instance, the reduction of nitro group in triazoles using hydrogen gas generated through electrolysis of water with palladium on alumina as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly catalysts are often employed to ensure sustainable and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tetrazolo[1,5-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHENZOJHAIBHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368415
Record name 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61148-29-6
Record name 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structural variations introduced in the synthesized tetrazolo[1,5-a]quinoxalin-4-amine derivatives?

A1: The research focused on synthesizing a series of N-(substituted phenyl-1H-tetrazol-1-yl)-7-substituted this compound derivatives by introducing various substituents on the phenyl and tetrazolo[1,5-a]quinoxaline rings. This approach aimed to investigate the Structure-Activity Relationship (SAR) and understand how these modifications impact the antimicrobial activity of the compounds. By analyzing the antimicrobial activity of derivatives with different substituents, researchers can identify structural features crucial for potent activity against specific microbial strains [].

Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?

A2: The in vitro antimicrobial screening revealed promising results. Notably, compounds 4g, 4h, 4q, and 4n exhibited significant activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli). Additionally, compounds 4g, 4h, 4r, and 4l displayed moderate activity against fungal strains (C. albicans and A. niger) []. These findings highlight the potential of this class of compounds as lead structures for developing novel antimicrobial agents.

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